

Spectroscopic Analysis of N-Acetyl-L-phenylalanine (C11H13NO3): A Technical Guide

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Compound of Interest

Compound Name:	4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid
Cat. No.:	B126316

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetyl-L-phenylalanine, a compound with the molecular formula C11H13NO3. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. The guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for N-Acetyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for N-Acetyl-L-phenylalanine (400 MHz, DMSO-d6)[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.65	s	1H	-COOH
8.18	d, $J = 8.1$ Hz	1H	-NH
7.28 (m)	m	5H	Aromatic C-H
4.40	ddd, $J = 9.6, 8.1, 4.9$ Hz	1H	α -CH
3.03	dd, $J = 13.8, 4.9$ Hz	1H	β -CH ₂
2.83	dd, $J = 13.8, 9.6$ Hz	1H	β -CH ₂
1.77	s	3H	-COCH ₃

Table 2: ^{13}C NMR Data for N-Acetyl-L-phenylalanine (101 MHz, DMSO-d6)[1]

Chemical Shift (δ) ppm	Assignment
173.15	-COOH
169.19	-C=O (amide)
137.71	Aromatic C (quaternary)
129.03	Aromatic C-H
128.16	Aromatic C-H
126.38	Aromatic C-H
53.48	α -CH
36.77	β -CH ₂
22.33	-COCH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Acetyl-L-phenylalanine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (carboxylic acid)
~3280	Strong	N-H stretch (amide)
~3060, 3030	Medium	Aromatic C-H stretch
~2930	Medium	Aliphatic C-H stretch
~1720	Strong	C=O stretch (carboxylic acid)
1695	Strong	C=O stretch (Amide I)[2]
1552	Strong	N-H bend (Amide II)[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-Acetyl-L-phenylalanine

m/z	Relative Intensity (%)	Assignment
208.0975	-	[M+H] ⁺ [1]
207	-	Molecular Ion (M ⁺)
162	-	[M - COOH] ⁺
148	-	[M - COOH - CH ₂] ⁺ or [C ₁₀ H ₁₂ NO] ⁺
120	-	[C ₈ H ₁₀ N] ⁺ (loss of acetyl and carboxyl groups)
91	100	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of N-Acetyl-L-phenylalanine.

Materials:

- N-Acetyl-L-phenylalanine
- DMSO-d6 (99.9 atom % D)
- NMR tubes (5 mm)
- Volumetric flask and pipette
- NMR Spectrometer (e.g., 400 MHz)

Procedure:**• Sample Preparation:**

- Accurately weigh approximately 10-20 mg of N-Acetyl-L-phenylalanine.
- Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

• Instrument Setup:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of DMSO-d6.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for both ^1H and ^{13}C frequencies.

• ^1H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds

- Relaxation delay: 1-5 seconds
- Number of scans: 8-16
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual DMSO peak at 2.50 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096 (or more, depending on concentration)
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the DMSO-d6 peak at 39.52 ppm.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of N-Acetyl-L-phenylalanine.

Materials:

- N-Acetyl-L-phenylalanine
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press

- FT-IR Spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the N-Acetyl-L-phenylalanine sample and the KBr powder to remove any moisture.
 - In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
 - Transfer the powder to the pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The spectrum is usually recorded in the range of $4000\text{-}400 \text{ cm}^{-1}$.
- Data Processing:
 - Perform a background subtraction.
 - Identify and label the significant absorption bands.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of N-Acetyl-L-phenylalanine.

Materials:

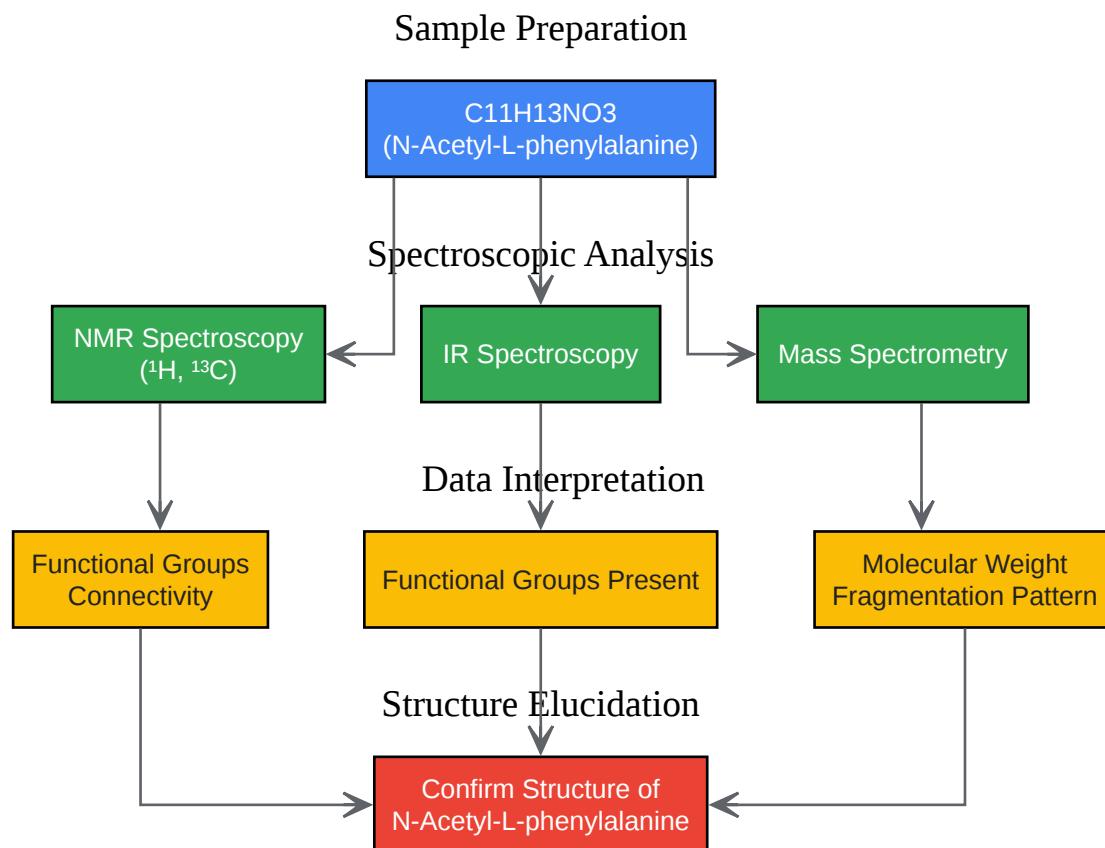
- N-Acetyl-L-phenylalanine
- Methanol or other suitable volatile solvent
- Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of N-Acetyl-L-phenylalanine (approximately 1 mg/mL) in a suitable solvent like methanol.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration compound.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum in positive or negative ion mode. For N-Acetyl-L-phenylalanine, positive ion mode is typically used to observe the $[M+H]^+$ ion.
 - To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like N-Acetyl-L-phenylalanine.



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A logical workflow for the spectroscopic analysis of N-Acetyl-L-phenylalanine.

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References

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